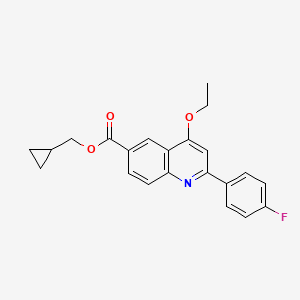
cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is an organic compound with a molecular formula of C19H19FN2O2. The compound is part of a larger class of compounds known as quinoline-6-carboxylates, which are widely used in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline derivatives play a major role in the field of medicinal chemistry . They are often used as a scaffold for drug discovery . The specific compound could potentially be used in the development of new pharmaceuticals.
Synthetic Organic Chemistry
Quinoline and its derivatives have versatile applications in the field of synthetic organic chemistry . They can be used in various synthesis protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Industrial Chemistry
Quinoline compounds are also important in industrial chemistry . They can be used in the manufacturing of dyes, food colorants, pH indicators, and other organic compounds .
Agrochemicals
Many quinoline derivatives are found to have applications as agrochemicals . They can be used in the development of new pesticides or herbicides.
Bio-organic and Bio-organometallic Processes
Quinoline derivatives can be used in the study of bio-organic and bio-organometallic processes . They can help in understanding the interactions between organic compounds and biological systems.
Green Chemistry
Quinoline derivatives can be synthesized using green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis . This makes them suitable for use in environmentally friendly chemical processes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of chemical reaction where two carbon atoms are joined together. This reaction is often used in the synthesis of complex organic compounds . Given the functional groups present in “cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate”, it could potentially be used as a reagent in this type of reaction.
Biological and Pharmaceutical Activities
Quinoline and its derivatives have been found to have potential biological and pharmaceutical activities . They could be used in the development of new drugs or therapies.
Eigenschaften
IUPAC Name |
cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-2-26-21-12-20(15-5-8-17(23)9-6-15)24-19-10-7-16(11-18(19)21)22(25)27-13-14-3-4-14/h5-12,14H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJQYMGDDNNNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)
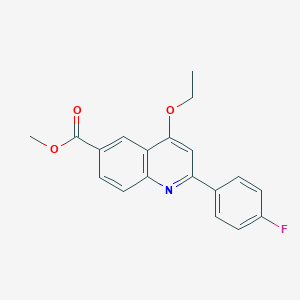
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)
![2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456245.png)
![1-benzyl-5-oxo-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B6456250.png)
![2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456256.png)
![4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456262.png)
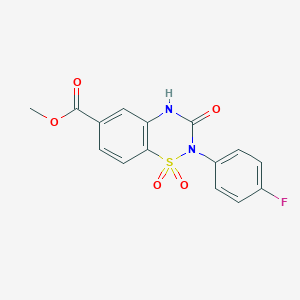
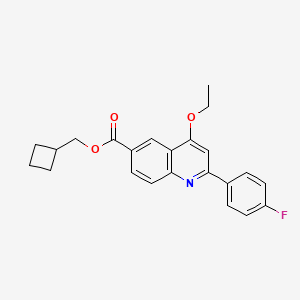
![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)
![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)
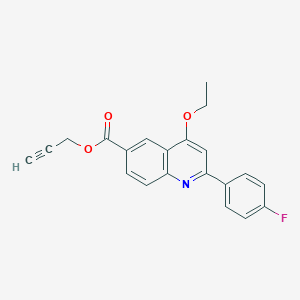
![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)